1,2,5-Tribromopentane
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Overview
Description
1,2,5-Tribromopentane is an organic compound with the molecular formula C5H9Br3. It is a brominated derivative of pentane, characterized by the presence of three bromine atoms attached to the carbon chain. This compound is of interest in various fields of chemistry due to its unique properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,2,5-Tribromopentane can be synthesized through the bromination of pentane. The reaction typically involves the use of bromine (Br2) in the presence of a catalyst or under UV light to facilitate the substitution of hydrogen atoms with bromine atoms. The reaction conditions, such as temperature and solvent, can be adjusted to optimize the yield and selectivity of the desired tribrominated product.
Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves controlled bromination reactions in reactors designed to handle large volumes of reactants and products. Safety measures are crucial due to the hazardous nature of bromine and the potential for side reactions.
Chemical Reactions Analysis
Types of Reactions: 1,2,5-Tribromopentane undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be replaced by other nucleophiles, such as hydroxide ions (OH-) or amines (NH2-), leading to the formation of different substituted pentane derivatives.
Elimination Reactions: Under basic conditions, this compound can undergo elimination reactions to form alkenes. For example, treatment with a strong base like potassium tert-butoxide can result in the formation of pentene derivatives.
Reduction Reactions: The bromine atoms can be reduced to hydrogen atoms using reducing agents like zinc and hydrochloric acid, yielding pentane.
Common Reagents and Conditions:
Substitution: Nucleophiles such as sodium hydroxide (NaOH) or ammonia (NH3) in aqueous or alcoholic solutions.
Elimination: Strong bases like potassium tert-butoxide (KOtBu) in aprotic solvents.
Reduction: Zinc (Zn) and hydrochloric acid (HCl) or other reducing agents.
Major Products:
- Substituted pentane derivatives (e.g., 1,2,5-trihydroxypentane)
- Alkenes (e.g., pentene)
- Pentane (through reduction)
Scientific Research Applications
1,2,5-Tribromopentane finds applications in various scientific research fields:
Chemistry: Used as a reagent in organic synthesis to introduce bromine atoms into molecules or to study reaction mechanisms involving brominated compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development, particularly in designing brominated analogs of bioactive compounds.
Industry: Utilized in the production of flame retardants, where brominated compounds are effective in inhibiting combustion.
Mechanism of Action
The mechanism of action of 1,2,5-tribromopentane depends on the specific reaction or application. In substitution reactions, the bromine atoms act as leaving groups, allowing nucleophiles to attack the carbon atoms. In elimination reactions, the base abstracts a proton, leading to the formation of a double bond and the release of a bromide ion. The molecular targets and pathways involved vary based on the specific context of its use.
Comparison with Similar Compounds
1,3,5-Tribromopentane: Another tribrominated pentane isomer with bromine atoms at different positions.
1,2,3-Tribromopentane: A tribrominated isomer with bromine atoms on adjacent carbon atoms.
2,3,4-Tribromopentane: A tribrominated isomer with bromine atoms on consecutive carbon atoms.
Uniqueness: 1,2,5-Tribromopentane is unique due to the specific positioning of bromine atoms, which influences its reactivity and the types of reactions it can undergo. The spatial arrangement of bromine atoms affects the compound’s chemical behavior and its interactions with other molecules.
Properties
Molecular Formula |
C5H9Br3 |
---|---|
Molecular Weight |
308.84 g/mol |
IUPAC Name |
1,2,5-tribromopentane |
InChI |
InChI=1S/C5H9Br3/c6-3-1-2-5(8)4-7/h5H,1-4H2 |
InChI Key |
OXAPIPNZXSOIOY-UHFFFAOYSA-N |
Canonical SMILES |
C(CC(CBr)Br)CBr |
Origin of Product |
United States |
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